Epimedin A1

Übersicht

Beschreibung

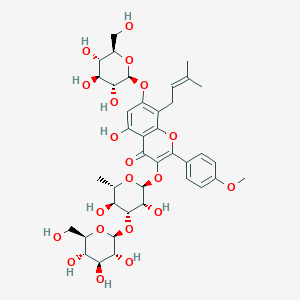

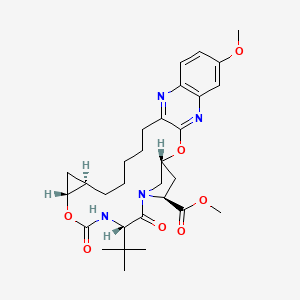

Epimedin A1 is a flavonoid compound extracted from Herba Epimedii, a commonly used traditional Chinese medicine . It has a molecular weight of 838.81 .

Synthesis Analysis

Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .

Molecular Structure Analysis

The IUPAC name of Epimedin A1 is 3-(((2R,3S,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . Its molecular formula is C39H50O20 .

Chemical Reactions Analysis

Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .

Physical And Chemical Properties Analysis

Epimedin A1 is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 838.80 .

Wissenschaftliche Forschungsanwendungen

Bone Healing and Osteoblast Utilization

- Absorption in Osteoblasts : Epimedin C and icariin, major flavonoids from Epimedium (which includes Epimedin A1), demonstrate significant effects on bone healing. These flavonoids are not efficiently absorbed by LPS-induced osteoblasts but show high utilization efficiency once inside the cells, enhancing alkaline phosphatase activity, mineralization, and osteoblast proliferation. They also up-regulate the suppressed expression of BMP-2 and Runx2 in LPS-induced osteoblasts, crucial for bone repair (Huang et al., 2019).

Metabolic Pathways

- Metabolites in Rats : A study identified the metabolites of epimedin A in rats, showing that it undergoes extensive phase I and phase II metabolism. The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and sugars (Cui et al., 2014).

Enzymatic Biotransformation

- Production of Icaritin : A novel α-L-rhamnosidase from Thermotoga petrophila was used to transform epimedin C into icaritin, a drug candidate with anti-cancer activities. This enzymatic transformation pathway offers a high-efficiency method for producing icaritin from epimedin C (Xie et al., 2020).

Vascularization and Tumor-Associated Angiogenesis

- Promotion of Vascularization : Epimedin C enhances vascularization in BMP2-induced bone formation and in mammary tumor-bearing models. This effect is attributed to the induction of endothelial-like differentiation of cells, which is pivotal for bone formation and tumor-associated angiogenesis (Shui et al., 2017).

Oral Bioavailability

- Bioavailability Studies : The oral bioavailability of epimedin C, both as a pure compound and in Herba Epimedii, was found to be low, around 0.58% and 0.13% respectively. This study provides insights into the pharmacokinetic behavior of epimedin C, relevant for its clinical applications (Lee et al., 2014).

Extraction Techniques

- Ultrasonic-Assisted Extraction : Ultrasonic-assisted extraction of epimedin C from fresh leaves of Epimedium was optimized, demonstrating its feasibility for industrial processing. This method is advantageous due to lower extraction time, temperature, and solvent consumption (Zhang et al., 2009).

Intestinal Absorption Mechanism

- Caco-2 Cell Model Study : Research on epimedins A, B, and C using the Caco-2 cell model indicated poor bioavailability due to poor intrinsic permeability and efflux by apical efflux transporters. This finding is significant for understanding their absorption mechanism (Chen et al., 2014).

Pharmacokinetics

- In Rat Serum : A study developed a method for analyzing flavonoids (including epimedin A) in rat serum, which can be applied to pharmacokinetic studies. This provides important data for clinical applications of Epimedium (Wang et al., 2015).

Light Intensity Effects on Flavonoid Content

- Influence of Light Intensity : Research on Epimedium pseudowushanense revealed that light intensity impacts the flavonoid content, including epimedin C. Optimal light levels were identified for medicinal-ingredient yield, crucial for cultivation practices (Pan et al., 2016).

Near Infrared Spectroscopy Analysis

- Rapid Content Measurement : A study using near infrared spectroscopy for the rapid determination of several flavonoids, including epimedin A, showed that this method is fast, economic, and nondestructive, providing an efficient alternative for quality control of Herba Epimedii (Yang et al., 2017).

Eigenschaften

IUPAC Name |

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVBYGTTYRFJKH-YFNAFYFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epimedin A1 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)

![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)

![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)

![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)

![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)

![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)